1,2-Dibenzylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

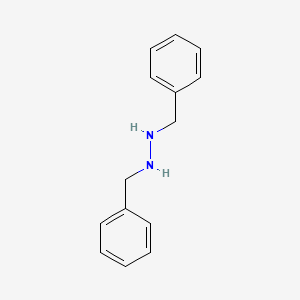

1,2-Dibenzylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Molecular Structure Analysis

The molecular formula of this compound is C14H16N2 . It consists of two benzene rings each attached to a nitrogen atom, with the nitrogen atoms linked together to form a hydrazine group.Chemical Reactions Analysis

The reactions of this compound with several aromatic aldehydes in refluxing toluene gave the benzaldehyde dibenzylhydrazones in high yield . It is suggested from labelling studies and from the failure to trap an azomethine imine in the reaction between dibenzylhydrazine and benzaldehyde that such intermediates are not involved in the formation of the hydrazones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 g/mol . The predicted melting point is 46-47 °C and the predicted boiling point is 348.3±31.0 °C . The predicted density is 1.058±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- 1,2-Dibenzylhydrazines can be oxidized to ω,ω'-azotoluenes using carbon tetrachloride, providing a nearly quantitative route to these compounds (Kano & Anselme, 2010).

- It reacts with aromatic aldehydes in toluene to yield benzaldehyde dibenzylhydrazones. These reactions are suggested to proceed via hydride transfer in the hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imines (Anderson & Sharp, 1984).

Anticorrosive Properties :

- Studies on the corrosion inhibition properties of 1,2-dibenzylhydrazine derivatives for mild steel in acidic medium show that these compounds act as mixed-type inhibitors, with the ability to bind efficiently to metal surfaces (Bouoidina et al., 2018).

Pharmaceutical and Biological Research :

- Although some studies relate to pharmacological aspects, they provide insights into the broader biological activity of hydrazine derivatives. For instance, a study on N-(2,3,4-Trihydroxybenzyl)hydrazine, a related compound, shows it is a powerful inhibitor of aromatic amino acid decarboxylase, both in vitro and in vivo (Burkard, Gey, & Pletscher, 1964).

Material Science and Crystallography :

- Crystallographic studies of compounds such as (Z)-2-[(E)-2-benzylidenehydrazin-1-ylidene]-1,2-diphenylethanone provide insights into the molecular structure and interactions in these classes of compounds (Bouchama et al., 2015).

Reductive Metabolism Studies :

- Research into the reductive metabolism of N-nitrosodibenzylamine, a related compound, has identified the formation of bibenzyl through a 2-electron reduction process. This kind of study enhances understanding of the biotransformation and potential toxicity pathways of nitrosamines (Gal, Estin, & Moon, 1978).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2-dibenzylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)

![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)